N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases.
作用機序
N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine exerts its pharmacological effects by selectively inhibiting BTK, a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including NF-κB, MAPK, and PI3K/AKT, which regulate B-cell proliferation, survival, and differentiation. By inhibiting BTK, N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine blocks B-cell receptor signaling and downstream pathways, leading to the suppression of B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects
N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has demonstrated significant anti-tumor activity in B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine also has some limitations, including its relatively short half-life and potential for off-target effects.
将来の方向性
Future research on N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine should focus on its potential as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Further studies are needed to determine the optimal dosing regimen, potential drug interactions, and long-term safety of N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine. Additionally, the development of novel BTK inhibitors with improved pharmacological properties and reduced off-target effects should be explored.
合成法
The synthesis of N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with 4-(3-aminopropyl)pyridine to form an imine intermediate. The intermediate is then reacted with piperazine and 1-piperidinesulfonyl chloride to produce N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine. The final product is obtained through purification and isolation using various chromatographic techniques.
科学的研究の応用
N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine has demonstrated potent inhibitory activity against BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation, proliferation, and survival, making it a promising therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
特性
製品名 |
N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine |
---|---|
分子式 |
C21H26ClN5O2S |
分子量 |
448 g/mol |
IUPAC名 |
(E)-1-(4-chlorophenyl)-N-[4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C21H26ClN5O2S/c22-19-6-4-18(5-7-19)16-24-26-14-12-25(13-15-26)20-8-9-23-17-21(20)30(28,29)27-10-2-1-3-11-27/h4-9,16-17H,1-3,10-15H2/b24-16+ |
InChIキー |
FVDSBZKYCLKCDM-LFVJCYFKSA-N |
異性体SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)/N=C/C4=CC=C(C=C4)Cl |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)N=CC4=CC=C(C=C4)Cl |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)N=CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。